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Compound of Interest

Compound Name: (Rac)-DNDI-8219

Cat. No.: B12416133 Get Quote

A comprehensive analysis of peer-reviewed literature on analogues of (Rac)-DNDI-8219, a

promising preclinical candidate for visceral leishmaniasis, reveals extensive structure-activity

relationship (SAR) studies aimed at optimizing its efficacy, solubility, and safety profile. This

guide synthesizes the available data, comparing key analogues and detailing the experimental

methodologies used in their evaluation.

Comparative Analysis of (Rac)-DNDI-8219
Analogues
(Rac)-DNDI-8219 is a 6-nitro-2,3-dihydroimidazo[2,1-b][1][2]oxazine derivative that emerged

from a screening program of antitubercular compounds.[1] Its development as a potential

treatment for visceral leishmaniasis has been detailed in a key study published in the Journal of

Medicinal Chemistry, which provides a wealth of data on its analogues.[3] This compound

belongs to the broader class of nitroimidazoles, which includes other antiprotozoal agents like

fexinidazole and the tuberculosis drug pretomanid (PA-842).[4][5]

The core of the research on DNDI-8219 analogues has focused on modifications of the aryloxy

side chain to improve physicochemical properties and biological activity while minimizing off-

target effects, such as inhibition of the hERG channel, which can lead to cardiotoxicity.[3]

Table 1: In Vitro Activity of Key (Rac)-DNDI-8219
Analogues against Leishmania donovani
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Compound R-Group Modification
IC50 (µM) against L.
donovani amastigotes

(Rac)-DNDI-8219 4-(trifluoromethoxy)phenoxy 0.2

R-6
4-(trifluoromethoxy)phenoxy

(R-enantiomer)
0.1

R-84
Phenylpyridine-based side

chain
0.05

R-89
Phenylpyridine-based side

chain
0.04

R-136 Pyridine-based side chain 0.08

Data synthesized from the Journal of Medicinal Chemistry.[3]

Table 2: In Vivo Efficacy of Selected Analogues in a
Leishmania infantum Hamster Model

Compound
Dose (mg/kg, oral,
twice daily)

Parasite Clearance
(%)

hERG Inhibition
(IC50, µM)

R-6 25 >97 >30

R-84 25 >95 <1

R-89 25 >95 <1

R-136 25 >97 >30

Data synthesized from the Journal of Medicinal Chemistry.[3]

Experimental Protocols
The evaluation of (Rac)-DNDI-8219 and its analogues involved a series of standardized in vitro

and in vivo assays.

In Vitro Anti-leishmanial Activity Assay
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Leishmania donovaniCulture: Axenically grown amastigotes of L. donovani (strain

MHOM/ET/67/HU3) were used.

Assay Plate Preparation: Compounds were serially diluted in DMSO and dispensed into 384-

well plates.

Cell Seeding: Amastigotes were seeded into the plates at a density of 2 x 10^5 cells/well.

Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

Viability Assessment: Parasite viability was determined by adding resazurin solution and

measuring fluorescence (530 nm excitation, 590 nm emission) after a further 24-hour

incubation.

Data Analysis: IC50 values were calculated from the dose-response curves using a standard

sigmoidal fitting model.

In Vivo Efficacy in a Hamster Model of Visceral
Leishmaniasis

Animal Model: Golden hamsters (Mesocricetus auratus) were infected intravenously with

Leishmania infantum (strain MHOM/MA/67/ITMAP-263).

Treatment: Treatment was initiated 28 days post-infection. Compounds were administered

orally twice daily for 5 consecutive days.

Efficacy Assessment: At the end of the treatment period, animals were euthanized, and the

parasite burden in the liver was determined by microscopic counting of Leishman-Donovan

units (LDUs) in Giemsa-stained tissue imprints.

Data Analysis: The percentage of parasite clearance was calculated by comparing the LDU

in treated animals to that in an untreated control group.

hERG Inhibition Assay
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium

channel were used.
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Electrophysiology: Whole-cell patch-clamp recordings were performed to measure hERG

channel currents.

Compound Application: Compounds were applied at various concentrations to determine

their effect on the hERG current.

Data Analysis: IC50 values were determined by fitting the concentration-response data to a

standard inhibition model.

Visualization of the Drug Development Workflow
The following diagram illustrates the general workflow for the development and evaluation of

(Rac)-DNDI-8219 analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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